3-Nitro-2-(pyridin-2-ylthio)pyridine

Descripción general

Descripción

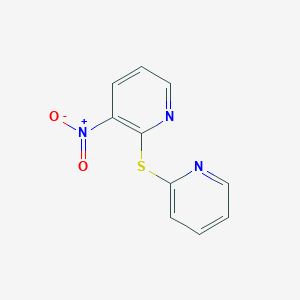

3-Nitro-2-(pyridin-2-ylthio)pyridine is an organic compound with the molecular formula C10H7N3O2S. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound features a nitro group (-NO2) and a pyridin-2-ylthio group attached to a pyridine ring, making it a valuable intermediate in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-(pyridin-2-ylthio)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, followed by the reaction with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water to yield 3-nitropyridine . The 3-nitropyridine can then be further reacted with 2-mercaptopyridine under appropriate conditions to form this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and thiolation reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

3-Nitro-2-(pyridin-2-ylthio)pyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) for reduction reactions, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-amino-2-(pyridin-2-ylthio)pyridine, while substitution reactions can produce various functionalized pyridine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Activity

Research has shown that derivatives of 3-nitro-2-(pyridin-2-ylthio)pyridine exhibit significant antibacterial properties. A study synthesized various thioalkyl-3-nitropyridine derivatives, which were characterized using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). These compounds demonstrated promising antibacterial activity against several bacterial strains, indicating their potential as lead compounds for antibiotic development .

Disulfide Bond Formation in Peptide Synthesis

The compound has also been utilized in the synthesis of peptides, specifically in forming disulfide bonds. Alkoxy 3-nitro-2-pyridinesulfenates have been reported to oxidize thiol groups effectively, facilitating the synthesis of cyclic nonapeptides like oxytocin with high yields. This method shows potential for synthesizing complex disulfide-rich peptides without side reactions, making it valuable in pharmaceutical applications .

Organic Synthesis

1,3-Dipolar Cycloaddition Reactions

this compound serves as a versatile building block in organic synthesis. It has been involved in 1,3-dipolar cycloaddition reactions with azomethine ylides, leading to the formation of new pyrrolidine and pyrroline derivatives. The substituents at positions 2 and 5 of the pyridine ring significantly influence the reaction pathways and product yields .

Synthesis of Novel Derivatives

The compound can be transformed into various derivatives through different synthetic pathways. For instance, novel conformers of (E)-2-(3-nitro-H-imidazo[1,2-a]pyridin-2-ylthio)-N′-benzylideneacetohydrazide derivatives have been synthesized and characterized, showcasing the compound's versatility in generating new chemical entities for further exploration .

Material Science

Fluorescent Dyes

In material science, derivatives of this compound have been developed into thermosensitive fluorescent dyes. These dyes exhibit unique photophysical properties such as high quantum yield and significant Stokes shift, making them suitable for applications in sensors and imaging technologies .

Summary of Applications

Mecanismo De Acción

The mechanism of action of 3-Nitro-2-(pyridin-2-ylthio)pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and interact with enzymes and receptors makes it a valuable tool in biochemical studies .

Comparación Con Compuestos Similares

Similar Compounds

2-Nitropyridine: A nitro derivative of pyridine with similar chemical properties but different reactivity and applications.

3-Hydroxy-2-nitropyridine: Another nitro derivative with a hydroxyl group, used in different chemical and biological applications.

Uniqueness

3-Nitro-2-(pyridin-2-ylthio)pyridine is unique due to the presence of both a nitro group and a pyridin-2-ylthio group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications .

Actividad Biológica

3-Nitro-2-(pyridin-2-ylthio)pyridine (CAS No. 4262-11-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a nitro group and a pyridine ring, which are known to enhance its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H7N3O2S. Its structure is characterized by:

- Nitro group (-NO2) which is an electron-withdrawing group.

- Pyridine ring which is known for its ability to participate in various chemical reactions and interactions with biological targets.

- Thioether linkage that contributes to its stability and reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Bacillus subtilis | 10 µg/mL |

These findings suggest that the compound could be developed as a potential antibacterial agent, particularly against resistant strains .

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity against common fungal pathogens such as Candida albicans. The compound showed a MIC of 20 µg/mL against C. albicans, indicating its potential utility in treating fungal infections .

Anticancer Properties

The compound's anticancer potential has also been investigated. In vitro studies using various cancer cell lines have revealed that this compound can induce apoptosis in cancer cells. The following table summarizes the findings from these studies:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 18 |

| A549 (lung cancer) | 22 |

Mechanistically, the compound appears to trigger apoptotic pathways by activating caspases and increasing reactive oxygen species (ROS) levels in cancer cells .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. Notably, it has shown promising results as an inhibitor of xanthine oxidase, an enzyme implicated in gout and other inflammatory conditions.

| Enzyme | IC50 (µM) |

|---|---|

| Xanthine Oxidase | 8 |

This inhibition could provide a therapeutic avenue for managing conditions associated with elevated uric acid levels .

Case Studies

- Antimicrobial Efficacy Against Resistant Strains : A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that the compound effectively inhibited bacterial growth at concentrations lower than conventional antibiotics, suggesting it may serve as a novel treatment option .

- Cancer Cell Apoptosis : A recent investigation into the effects of this compound on breast cancer cells indicated significant induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Propiedades

IUPAC Name |

3-nitro-2-pyridin-2-ylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2S/c14-13(15)8-4-3-7-12-10(8)16-9-5-1-2-6-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPAXJFFIAJUBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195376 | |

| Record name | Pyridine, 3-nitro-2,2'-thiodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4262-11-7 | |

| Record name | Pyridine, 3-nitro-2,2'-thiodi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004262117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-nitro-2,2'-thiodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.